Sodium sesquicarbonate

Description

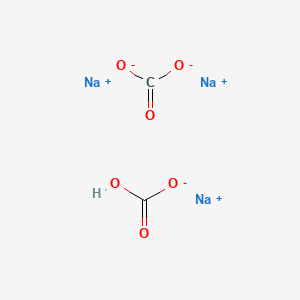

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;hydrogen carbonate;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.3Na/c2*2-1(3)4;;;/h2*(H2,2,3,4);;;/q;;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTAGTRAWPDFQO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNa3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049646 | |

| Record name | Sodium sesquicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White flakes, crystals or crystalline powder | |

| Record name | Carbonic acid, sodium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water, Soluble in water | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.112 | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, flakes, or crystalline powder, White, needle-shaped crystals | |

CAS No. |

533-96-0, 6106-20-3, 72227-05-5 | |

| Record name | Sodium sesquicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt, hydrate (2:3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbicarb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072227055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sesquicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogendicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, sodium salt, hydrate (2:3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X815621J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Gas-Liquid Carbonation Technique

This method introduces carbon dioxide (CO₂) into a sodium carbonate solution under controlled conditions. A patent describes a reactor system where a 25% Na₂CO₃ solution is heated to 80°C, followed by CO₂ injection at 0.5 L/min . The reaction proceeds as:

.

Maintaining a pH of 8.5–9.5 ensures selective precipitation of sodium sesquicarbonate . The process achieves 92–96% purity, with residual sodium bicarbonate removed via filtration . A key innovation involves agitation at 300–500 rpm to enhance gas-liquid contact, reducing reaction time by 40% compared to static systems .

High-Temperature Agitation Process

A patented industrial-scale method utilizes sequential heating and agitation. In this setup, sodium carbonate and bicarbonate are mixed in equimolar ratios with water in a primary tank at 60°C . The slurry is transferred to a secondary reactor, heated to 95°C, and agitated at 200 rpm for 2 hours . The resulting mixture is cooled to 30°C, yielding 85–90% sodium sesquicarbonate with a bulk density of 0.72 g/cm³ .

This method emphasizes energy efficiency, as steam coils in the secondary reactor recover heat, lowering operational costs by 15% . However, scaling requires precise temperature gradients to prevent premature crystallization.

Phosphoric Acid-Mediated Synthesis

A less conventional approach involves reacting sodium carbonate with phosphoric acid (H₃PO₄) in a high-speed blender. Adding H₃PO₄ (10–15% v/v) to a Na₂CO₃ solution at 50°C generates sodium sesquicarbonate via proton transfer . The reaction mechanism is:

.

While this method achieves 78–82% purity, it introduces phosphate impurities, necessitating additional washing steps . It is primarily used for specialty products requiring modified surface properties.

Natural Trona Ore Processing

Sodium sesquicarbonate occurs naturally in trona ore (Na₂CO₃·NaHCO₃·2H₂O), which is mined and processed via calcination. Crushed trona is heated to 150–200°C to decompose NaHCO₃ into Na₂CO₃, followed by hydration to reconstitute the sesquicarbonate . This method dominates U.S. production due to large trona reserves, offering 95–98% purity with minimal energy input .

Comparative Analysis of Preparation Methods

Table 1 summarizes critical parameters across methods:

| Method | Temperature Range (°C) | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Polythermal Crystall. | 30–95 | 74.3 | 96–98 | Mother liquor recycling | Residual unreacted salts |

| Gas-Liquid Carbonation | 80–95 | 89 | 92–96 | Scalability | CO₂ handling costs |

| High-Temp. Agitation | 60–95 | 85–90 | 90–93 | Energy efficiency | Temperature control complexity |

| Phosphoric Acid | 50–70 | 78–82 | 80–85 | Surface modification | Phosphate impurities |

| Trona Processing | 150–200 | 95–98 | 95–98 | Low energy input | Geographic resource dependency |

Scientific Research Applications

Industrial Applications

-

Water Treatment

- pH Buffering: Sodium sesquicarbonate is utilized in various water treatment processes as a pH buffer. Its alkaline nature helps neutralize acids present in industrial wastewater, making it effective for treating effluents containing heavy metals and other contaminants .

- Water Softening: It acts as a precipitating agent that removes hardness minerals (calcium and magnesium) from water, forming insoluble precipitates that can be easily filtered out .

-

Cleaning Agent

- Heavy-Duty Cleaning: Due to its strong alkaline properties, sodium sesquicarbonate is used in industrial cleaning formulations. It effectively removes grease and dirt from factory floors and equipment .

- Laundry Products: It is incorporated into laundry detergents and stain removers, particularly for cold-water washing applications .

- Agriculture

- Food Processing

- Cultural Heritage Conservation

Case Study 1: Water Treatment Efficiency

A study conducted on the use of sodium sesquicarbonate in industrial water treatment highlighted its effectiveness in reducing heavy metal concentrations in wastewater. The compound was found to significantly lower the levels of lead and cadmium when used as a chemical precipitant, showcasing its potential for environmental remediation .

Case Study 2: Agricultural Benefits

Research on dairy cattle showed that the addition of sodium sesquicarbonate to feed improved overall health metrics. Cattle receiving this supplement exhibited higher milk yields and better feed conversion ratios compared to those on standard diets without the additive. This study emphasizes the compound's role in enhancing livestock productivity while maintaining animal health .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Water Treatment | pH buffering | Neutralizes acids; removes hardness minerals |

| Cleaning Agents | Heavy-duty cleaning | Effective grease removal |

| Agriculture | Animal feed additive | Improves milk production |

| Food Processing | Century egg preservation | Maintains alkaline environment |

| Cultural Heritage | Artifact conservation | Prevents corrosion |

Mechanism of Action

Sodium sesquicarbonate exerts its effects primarily through its alkaline properties. It neutralizes acids and maintains pH balance in various applications. In water treatment, it precipitates calcium and magnesium ions, forming insoluble compounds that can be easily removed . In biological systems, it acts as a buffer, stabilizing pH levels and enhancing metabolic processes .

Comparison with Similar Compounds

Key Research Findings

Thermal Stability in Industrial Processes

Sodium sesquicarbonate’s decomposition pathways are critical in emissions control systems. Its lower activation energy in CO₂ (29 kJ/mol) compared to N₂ (24–58 kJ/mol) suggests adaptability in flue gas environments but necessitates precise temperature control .

Efficacy in Livestock Nutrition

Market Trends

The global sodium sesquicarbonate market is projected to grow steadily (2023–2031), driven by demand in agriculture and emissions control. However, competition from NaHCO₃ remains a constraint due to cost and efficiency factors .

Biological Activity

Sodium sesquicarbonate, also known as sodium bicarbonate sesquihydrate (Na₂CO₃·NaHCO₃·2H₂O), is a compound that has garnered attention for its various biological activities, particularly in agricultural and medical applications. This article explores its biological activity, focusing on its effects on oxidative stress, dairy cow nutrition, and safety assessments based on diverse research findings.

1. Oxidative Stress and Antioxidant Activity

A significant study evaluated the impact of sodium sesquicarbonate on oxidative stress in albino rats. The research aimed to determine whether oral administration could induce oxidative stress in erythrocytes, liver, and kidney tissues. The rats were divided into three groups: a control group receiving distilled water and two experimental groups receiving 400 mg/kg and 800 mg/kg of sodium sesquicarbonate respectively for 28 days.

Key Findings:

- Oxidative Stress Indicators : The study measured biomarkers such as superoxide dismutase (SOD), catalase, and thiobarbituric acid reactive substances (TBARS). Results indicated a dose-dependent increase in lipid peroxidation, evidenced by elevated levels of malondialdehyde (MDA) in erythrocytes.

- Enzyme Activity : The lower dose group (400 mg/kg) exhibited increased catalase activity compared to the control, while the higher dose group (800 mg/kg) showed a significant reduction in SOD activity in kidney tissues (P < 0.05) .

| Treatment Group | Catalase Activity (U/mL) | SOD Activity (U/mL) | MDA Levels (µmol/L) |

|---|---|---|---|

| Control | 22.43 ± 1.17 | 28.11 ± 0.99 | Baseline |

| 400 mg/kg | Higher than control | Moderate | Increased |

| 800 mg/kg | 18.15 ± 1.18 | 21.55 ± 1.36 | Significantly higher |

This study highlights the potential of sodium sesquicarbonate to induce oxidative stress at higher doses, which could have implications for its safety as a food additive.

2. Nutritional Benefits in Dairy Cows

Sodium sesquicarbonate has been investigated for its effects on dairy cattle nutrition, particularly during early lactation. A series of experiments assessed its influence on milk production, composition, and ruminal fermentation.

Research Insights:

- Milk Production : Cows fed diets containing sodium sesquicarbonate showed an increase in milk fat percentage and yield compared to control groups. For instance, one study reported a milk fat percentage increase from 3.27% to 3.46% with the addition of sodium sesquicarbonate .

- Urine pH : The addition of sodium sesquicarbonate resulted in higher urine pH levels (8.14 vs. 8.04), indicating its role as a dietary buffer .

| Parameter | Control Group | Sodium Sesquicarbonate Group |

|---|---|---|

| Milk Fat Percentage (%) | 3.27 | 3.46 |

| Milk Fat Yield (kg/day) | 1.26 | 1.39 |

| Urine pH | 8.04 | 8.14 |

These findings suggest that sodium sesquicarbonate can enhance milk fat production without adversely affecting overall milk yield or protein content.

3. Safety Assessments

Safety evaluations have been conducted to assess the potential health risks associated with sodium sesquicarbonate consumption. A comprehensive review indicated that:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.